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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-nitrobenzoic acid

CAS No.: 61340-15-6

Cat. No.: B1280427

Get Quote

Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(benzyloxy)-2-nitrobenzoic
acid (CAS: 61340-15-6) serves as a critical "masked" scaffold.[1] Unlike simple fragments that

are screened and discarded, this molecule acts as a bifunctional branching point.[1] It

possesses a carboxylic acid anchor for solubility/binding, a hydrophobic benzyloxy tail for

probing cryptic pockets, and a nitro group that serves as a latent amine vector.[1]

This guide outlines the specific application of this compound in:

Fragment Library Construction: As a representative of the nitrobenzoic acid cluster.

Hit-to-Lead Evolution: Utilizing the nitro-to-amine reduction to access privileged anthranilic

acid and quinazolinone pharmacophores.[1]

Kinase & Epigenetic Targeting: Specific relevance to Rho-kinase (ROCK) and Sirtuin (SIRT)

inhibitor design.[1]
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Physicochemical Profile & FBDD Metrics
Before integration into a library, the fragment's metrics must be validated against the "Rule of

Three" (Ro3).[1]

Property Value FBDD Status Analysis

Molecular Weight 273.24 Da Pass (<300)

Ideal for fragment

screening; allows

room for "growth"

during optimization.[1]

cLogP ~3.1 Borderline

The benzyl group

adds lipophilicity.[1]

Useful for probing

hydrophobic sub-

pockets but requires

DMSO stock

management.[1]

H-Bond Donors 1 (COOH) Pass (≤3)

The acid moiety often

acts as the primary

"anchor" to residues

like Lys or Arg.[1]

H-Bond Acceptors 5 Pass (≤3)

Technically high, but

nitro oxygens are

weak acceptors.[1]

Rotatable Bonds 4 Pass

Flexible benzyl ether

allows induced-fit

binding.[1]

Topological Polar

Surface Area (TPSA)
~83 Å² Pass

Good permeability

prediction.[1]

Strategic Insight: The nitro group is electron-withdrawing, increasing the acidity of the

carboxylic acid (lower pKa).[1] This enhances ionic interactions with basic residues in the

binding pocket compared to non-nitrated analogs.[1]
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Mechanism of Action: The "Masked" Scaffold
Strategy
In FBDD, reactivity is as important as binding.[1] 5-(benzyloxy)-2-nitrobenzoic acid is rarely

the final drug; it is the evolutionary precursor.[1]

Pathway A: The "Grow" Vector (Hydrophobic Probing)
The benzyloxy group at position 5 probes the "deep" hydrophobic channel often found adjacent

to ATP-binding sites in kinases or NAD+ sites in sirtuins.[1]

Mechanism:

stacking with aromatic residues (Phe, Tyr, Trp).[1]

Pathway B: The "Link" Vector (Latent Amine)
The 2-nitro group is a "masked" aniline.[1] Upon identifying the fragment as a hit, the nitro

group is reduced to an amine.[1]

Transformation: Nitro

Amino

Cyclization.[1]

Result: Formation of Quinazolinone or Benzodiazepine cores, which are privileged structures

in FDA-approved drugs.[1]

Visualization: Scaffold Evolution Pathway
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Figure 1: The evolutionary pathway of the scaffold from a simple nitro-fragment to complex

privileged pharmacophores.[1]

Experimental Protocols
Protocol A: Synthesis of 5-(Benzyloxy)-2-nitrobenzoic
Acid
Context: If the fragment is not commercially available in the desired quantity or requires

analoging (e.g., 5-(4-fluorobenzyloxy)...), use this robust protocol.[1]

Reagents:

5-Hydroxy-2-nitrobenzoic acid (Starting Material)[1]

Benzyl bromide (BnBr)[1][2]

Potassium Carbonate (

)[1][2]

DMF (Anhydrous)[1]

Methanol / KOH (for hydrolysis if ester forms)[1]

Step-by-Step Methodology:

Dissolution: Dissolve 5-hydroxy-2-nitrobenzoic acid (1.0 eq) in anhydrous DMF (0.5 M

concentration).

Base Addition: Add

(2.5 eq).[1] The solution will turn deep yellow/orange due to phenoxide formation.[1] Stir at
RT for 30 min.[1]

Alkylation: Dropwise add Benzyl bromide (1.2 eq). Note: If the carboxylic acid is also

alkylated (forming the ester), a hydrolysis step will be needed.[1]

Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexane).[1]
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Workup: Pour into ice water. Acidify with 1M HCl to pH 3. The product (or ester intermediate)

will precipitate.[1] Filter and wash with water.[1]

Hydrolysis (Conditional): If the benzyl ester formed: Reflux the precipitate in MeOH/1M KOH

(1:1) for 1 hour. Acidify to precipitate the free acid.[1]

Purification: Recrystallize from Ethanol/Water.

Yield Expectation: 75-85%.[1]

Quality Control: 1H NMR (DMSO-d6) should show the methylene singlet at

5.2 ppm and aromatic protons.[1]

Protocol B: Library Screening (SPR Assay)
Context: Screening the fragment against a target protein (e.g., SIRT5 or ROCK1).[1]

Buffer Preparation:

PBS pH 7.4, 0.05% Tween-20, 2% DMSO (Matched to fragment stock).[1]

Procedure:

Immobilization: Immobilize target protein (e.g., biotinylated ROCK1) onto a Streptavidin (SA)

sensor chip to a level of ~3000 RU.[1]

Stock Prep: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid in 100% DMSO to 100 mM.

Dilution Series: Prepare 2-fold dilutions in running buffer (Range: 500

M to 15

M). Critical: Maintain constant 2% DMSO concentration to prevent bulk refractive index
errors.

Injection: Inject for 60s (association) and allow 120s dissociation. Flow rate: 30

L/min.[1]
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Analysis: Fit data to a 1:1 steady-state affinity model.

Success Criteria: Square-wave sensorgram (fast on/off) indicating specific but transient

fragment binding.[1]

Protocol C: Nitro-Reduction to "Unlock" the Scaffold
Context: Converting the hit into a lead precursor.[1]

Setup: Dissolve 5-(benzyloxy)-2-nitrobenzoic acid (1 mmol) in Ethanol (20 mL).

Catalyst: Add 10% Pd/C (10 wt% loading).

Hydrogenation: Stir under

balloon (1 atm) for 2 hours at RT.

Alternative (Chemoselective): If the benzyl ether is labile to hydrogenolysis, use Iron

powder (5 eq) and Ammonium Chloride in EtOH/Water at 80°C.[1] This reduces the nitro

group without debenzylating the ether.[1]

Filtration: Filter through Celite to remove catalyst.[1]

Result: 2-amino-5-(benzyloxy)benzoic acid.[1] This is now ready for cyclization into a

quinazolinone library.[1]

Case Study: Rho-Kinase (ROCK) Inhibitor
Development
Background: ROCK is a target for cardiovascular disease and glaucoma.[1] Application:

Researchers utilized the 5-(benzyloxy)-2-nitrobenzoic acid core to synthesize precursors for

amide-linked inhibitors.[1]

Hit: The benzoic acid moiety binds to the hinge region.[1]

Optimization: The nitro group was reduced to an amine.[1]
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Coupling: The resulting amine was coupled with heterocyclic acid chlorides (e.g., pyridine-4-

carbonyl chloride).[1]

Outcome: The resulting amide (Y-27632 analog) showed nanomolar potency, with the

benzyloxy group occupying the hydrophobic back-pocket, improving selectivity over PKA.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1280427?utm_src=pdf-custom-synthesis#bc-rfq
https://hymasynthesis.com/
https://s3.ap-southeast-1.amazonaws.com/ap-st01.ext.exlibrisgroup.com/64OTAGO_INST/storage/alma/70/AD/0F/CD/F8/2E/02/6B/2F/13/AB/6D/F2/9A/52/2F/RaniP2024PhD_Final.pdf?response-content-disposition=attachment%3B%20filename%3D%22RaniP2024PhD_Final.pdf%22%3B%20filename%2A%3DUTF-8%27%27RaniP2024PhD_Final.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260213T235736Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260213%2Fap-southeast-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=98badf8a4b4a5b17d32e50675b2c1ec18dbfeca14638b5304235890022db73f0
https://patents.google.com/patent/US8357693B2/en
https://patents.google.com/patent/US8357693B2/en
https://www.achemblock.com/x210455-5-benzyloxy-2-nitrobenzoic-acid.html
https://www.achemblock.com/x210455-5-benzyloxy-2-nitrobenzoic-acid.html
https://www.benchchem.com/product/b1280427/docs#application-note-5-benzyloxy-2-nitrobenzoic-acid-in-fragment-based-drug-discovery
https://www.benchchem.com/product/b1280427/docs#application-note-5-benzyloxy-2-nitrobenzoic-acid-in-fragment-based-drug-discovery
https://www.benchchem.com/product/b1280427/docs#application-note-5-benzyloxy-2-nitrobenzoic-acid-in-fragment-based-drug-discovery
https://www.benchchem.com/product/b1280427/docs#application-note-5-benzyloxy-2-nitrobenzoic-acid-in-fragment-based-drug-discovery
https://www.benchchem.com/product/b1280427?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280427?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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